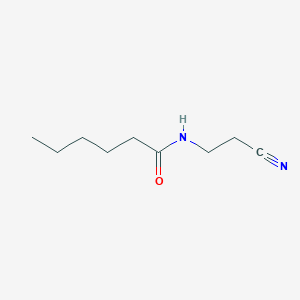
N-(2-Cyanoethyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanoethyl)hexanamide is an organic compound with the molecular formula C9H16N2O It is a derivative of hexanamide, where the hexanamide moiety is substituted with a cyanoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Cyanoethyl)hexanamide can be synthesized through a reaction between hexanamide and acrylonitrile. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amide nitrogen to the acrylonitrile, forming the cyanoethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyanoethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Cyanoethyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Cyanoethyl)hexanamide involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interact with proteins, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Cyanoethyl)acetamide: Similar structure but with an acetamide moiety instead of hexanamide.
N-(2-Cyanoethyl)benzamide: Similar structure but with a benzamide moiety.
N-(2-Cyanoethyl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
N-(2-Cyanoethyl)hexanamide is unique due to its specific hexanamide backbone, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
194427-29-7 |
|---|---|
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)hexanamide |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-6-9(12)11-8-5-7-10/h2-6,8H2,1H3,(H,11,12) |
Clé InChI |
VXHAYAPMAZMYSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)
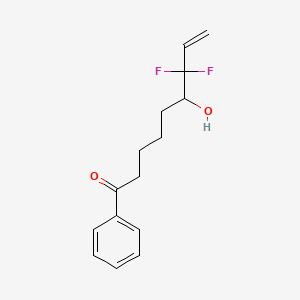

![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)
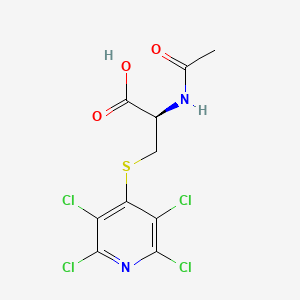

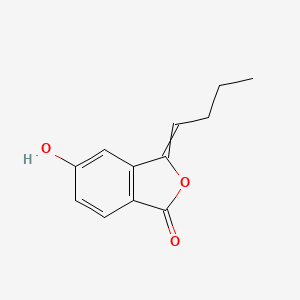

![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
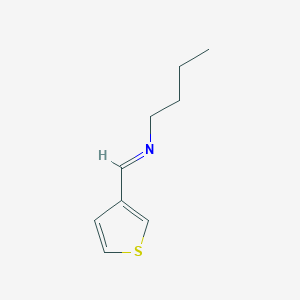
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
silane](/img/structure/B12553300.png)


